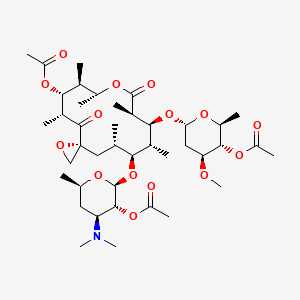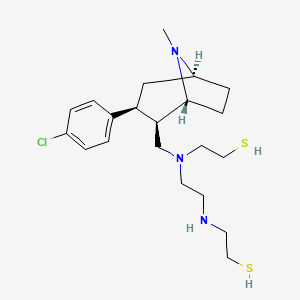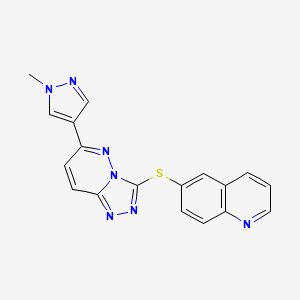
SGX-523
Descripción general
Descripción
SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo . It has been linked to kidney, gastric, and lung cancers . This compound potently inhibited MET with an IC 50 of 4 nmol/L and is >1,000-fold selective versus other protein kinases .
Molecular Structure Analysis
This compound has a molecular formula of C18H13N7S and a molecular weight of 359.41 . Crystallographic study revealed that this compound stabilizes MET in a unique inactive conformation that is inaccessible to other protein kinases .Chemical Reactions Analysis
This compound is metabolized by aldehyde oxidase (AO) to generate a quinolinone derivative, resulting in species-specific renal toxicity due to the crystallization of the quinolinone metabolite .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H13N7S and a molecular weight of 359.41 . More specific physical and chemical properties are not available in the retrieved resources.In Vivo
In vivo studies have been conducted using Sgx-523 to study its pharmacokinetics, pharmacodynamics, and biological activity. These studies have shown that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. The compound is then metabolized by the liver and excreted in the urine. This compound has also been shown to inhibit this compound activity in vivo, thereby demonstrating its potential as an effective therapeutic agent for the treatment of diseases associated with this compound activity.
In Vitro
In vitro studies have been conducted using Sgx-523 to study its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. These studies have shown that this compound is a potent and selective inhibitor of this compound, with IC50 values of 0.3-3.0 μM. The compound has also been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations. In addition, this compound has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer drug.
Mecanismo De Acción
Target of Action
SGX-523 is a selective inhibitor of the receptor tyrosine kinase MET . The MET receptor tyrosine kinase, also known as the Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cellular growth, survival, and migration . It has been implicated in the development and progression of various types of cancers, including kidney, gastric, and lung cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor, selectively binding to the MET receptor and preventing its activation . It inhibits MET autophosphorylation and signaling, thereby disrupting the MET signaling pathway . Additionally, this compound activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme involved in the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET by this compound affects several biochemical pathways. It has been shown to inhibit the phosphorylation of MEK, MAPK, and AKT in brain cancer cell lines . This leads to a disruption in cell proliferation, cell cycle progression, cell migration, and cell invasion .
Result of Action
This compound has demonstrated potent anti-tumor activity in various cancer models. It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, this compound has been shown to inhibit the growth of tumor xenografts derived from human glioblastoma, lung, and gastric cancers .
Actividad Biológica
Sgx-523 has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anti-cancer drug. In addition, the compound has been shown to inhibit the growth of other cell types, such as fibroblasts and endothelial cells. The compound has also been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of this compound, leading to the accumulation of cell cycle inhibitors, such as p21 and p27. This inhibition leads to the arrest of the cell cycle and the induction of apoptosis. In addition, the compound has been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sgx-523 in lab experiments is its high selectivity and potency for this compound inhibition. The compound has been shown to inhibit the activity of other CDKs, such as CDK1 and CDK4, but at much lower concentrations. In addition, the compound has been shown to be rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. One of the limitations of using this compound in lab experiments is that it is a small molecule inhibitor, which means that it is not as stable as larger molecules and is more likely to be degraded by enzymes or other metabolic processes.
Direcciones Futuras
There are several potential future directions for research on Sgx-523. These include further studies to assess the compound’s pharmacokinetics, pharmacodynamics, and biological activity in vivo; further studies to assess the compound’s mechanism of action, biochemical and physiological effects, and pharmacodynamics in vitro; and further studies to assess the compound’s potential as an anti-cancer drug. In addition, further studies could be conducted to assess the compound’s potential as a therapeutic agent for other diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Finally, further studies could be conducted to assess the compound’s potential as a therapeutic agent for other conditions, such as inflammation and metabolic disorders.
Aplicaciones Científicas De Investigación
Terapias contra el cáncer
SGX-523 ha surgido como un objetivo importante para el desarrollo de nuevas terapias contra el cáncer . Se ha relacionado con varios tipos de cáncer, incluidos el cáncer de riñón, el cáncer de estómago y el cáncer de pulmón . Ha mostrado actividad antitumoral in vivo .
Inhibición de la tirosina quinasa receptora MET
This compound es un inhibidor extremadamente selectivo y competitivo de ATP de la tirosina quinasa receptora MET . Inhibe potentemente MET con una IC50 de 4 nmol/L y es >1.000 veces más selectivo en comparación con las >200 otras proteínas quinasas probadas en ensayos bioquímicos .
Inhibición de la proliferación y migración celular
This compound inhibe la señalización mediada por MET, la proliferación celular y la migración celular a concentraciones nanomolares . No tiene ningún efecto sobre la señalización dependiente de otras proteínas quinasas, incluida la RON estrechamente relacionada, incluso a concentraciones micromolares .
Tratamiento del glioblastoma
Se ha demostrado que this compound inhibe el crecimiento de tumores de glioblastoma humano en un modelo de ratón . También se ha demostrado que inhibe el crecimiento de xenotrasplantes de glioblastoma humano en ratones .
Tratamiento del cáncer de pulmón y gástrico
This compound se ha asociado con la inhibición dependiente de la dosis del crecimiento de xenotrasplantes tumorales derivados de cánceres de pulmón y gástrico humanos . Ha mostrado una potente actividad antitumoral cuando se dosifica por vía oral en un modelo de xenotrasplante de cáncer gástrico humano .
Inhibición de los fenotipos celulares dependientes de HGF/MET
This compound inhibe potentemente los fenotipos celulares dependientes de HGF/MET y es capaz de inhibir el crecimiento y, en algunos casos, causar regresión, de varios xenotrasplantes tumorales en ratones .
Inhibición de la autofosforilación de MET
This compound inhibe la autofosforilación de MET en la línea celular de cáncer gástrico GTL16 y la línea celular de carcinoma pulmonar humano A549 .
Tratamiento del cáncer del cerebro humano
This compound ha mostrado potencial en el tratamiento del cáncer del cerebro humano . Ha demostrado una potente inhibición del crecimiento de xenotrasplantes de glioblastoma humano en ratones .
Safety and Hazards
Propiedades
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1022150-57-7 | |
| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGX-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGX-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

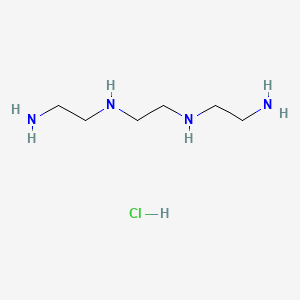
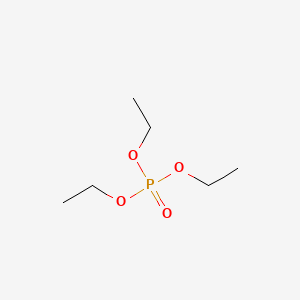
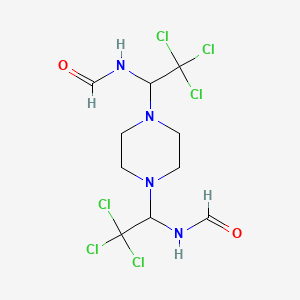
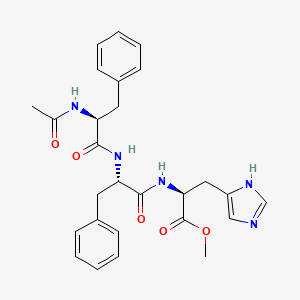

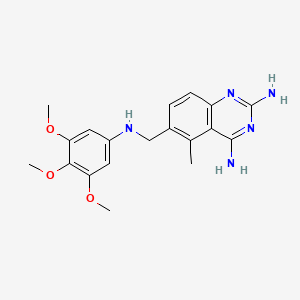
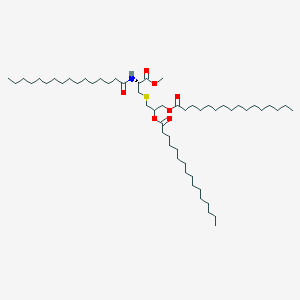
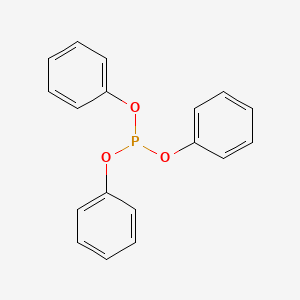
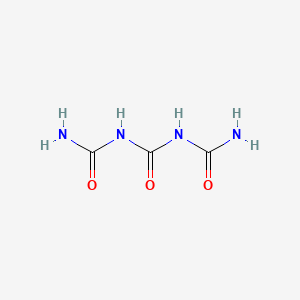

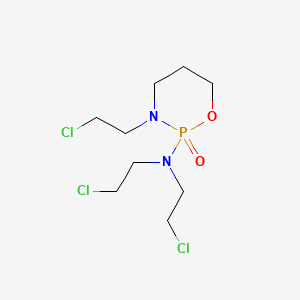
![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)
